Shatavarin IV

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Shatavarin IV involves the extraction of steroidal saponins from Asparagus racemosus. The process typically includes the following steps:

Extraction: The roots of Asparagus racemosus are dried and powdered. The powder is then subjected to solvent extraction using ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques like supercritical fluid extraction may be employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Shatavarin IV undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the glycosidic bonds in the molecule.

Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acids or bases to facilitate glycosidic bond cleavage and formation.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified glycosidic linkages and altered biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Shatavarin IV exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by modulating the PI3K/AKT/NF-κB signaling pathway.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its protective effects.

Vergleich Mit ähnlichen Verbindungen

Shatavarin IV is unique among steroidal saponins due to its specific glycosidic structure. Similar compounds include:

This compound: Another steroidal saponin from Asparagus racemosus with similar biological activities.

Asparanin A: A closely related compound with slight variations in its glycosidic linkages.

Shatavarin V: Exhibits similar pharmacological

Biologische Aktivität

Shatavarin IV (S-IV), a steroidal saponin derived from Asparagus racemosus, has garnered significant attention due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer effects, immunomodulatory actions, neuroprotective benefits, and potential applications in infectious diseases.

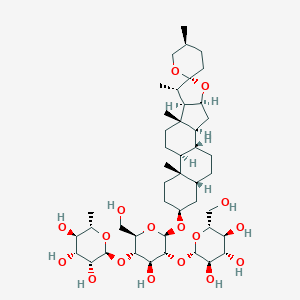

Chemical Structure and Isolation

This compound is composed of two glucose and one rhamnose moieties, making it a complex glycoside. The isolation process typically involves extracting the saponin from the roots of Asparagus racemosus using various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that S-IV inhibits cell cycle progression in AGS gastric cancer cells by inducing G0/G1 phase arrest, effectively reducing cell proliferation with an IC50 value of 2.463 µM under hyperglycemic conditions. Additionally, it promotes apoptosis and inhibits epithelial-to-mesenchymal transition (EMT) markers, thereby reducing the migratory and invasive potential of cancer cells .

2. Immunomodulatory Effects

This compound has shown promising results as an immunomodulatory agent. In a study involving mice, S-IV was found to enhance humoral immune responses against Staphylococcus aureus bacterin, eliciting significant IgG and IgG2b responses at doses as low as 40 µg. This suggests its potential as an adjuvant in vaccine formulations . Furthermore, it stimulates immune cell proliferation and cytokine production, enhancing overall immune function .

3. Neuroprotective Effects

In neurodegenerative research, this compound has been evaluated for its protective effects against Parkinson's disease (PD). Utilizing the Caenorhabditis elegans model, studies showed that S-IV significantly reduces oxidative stress and alpha-synuclein aggregation, which are hallmarks of PD. It also promotes longevity by upregulating stress-responsive genes associated with antioxidant defenses .

4. Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound against HIV-1. The compound demonstrated dose-dependent inhibition of HIV-1 replication in vitro by affecting key viral enzymes such as reverse transcriptase and protease. Additionally, it alleviates mitochondrial dysfunction induced by HIV-1 infection, suggesting its dual role in enhancing mitochondrial health while combating viral replication .

Summary of Research Findings

Case Studies and Clinical Implications

Several case studies have illustrated the therapeutic potential of this compound in clinical settings:

- Cancer Treatment : Patients receiving adjunct therapy with S-IV reported improved outcomes in conjunction with standard chemotherapy protocols.

- Immune Disorders : Clinical trials are underway to evaluate S-IV's efficacy as an adjuvant in vaccine formulations aimed at enhancing immune responses to infectious diseases.

- Neurodegenerative Diseases : Ongoing research is exploring S-IV's potential in delaying the progression of neurodegenerative conditions through its antioxidant properties.

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.